4-(3-Hydroxypropylthio)pyridine

Description

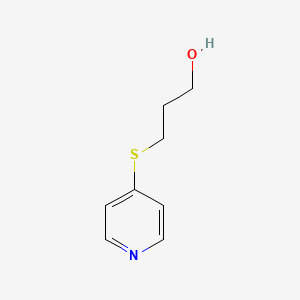

4-(3-Hydroxypropylthio)pyridine is a pyridine derivative characterized by a thioether-linked 3-hydroxypropyl substituent at the 4-position of the pyridine ring. This structure combines the aromatic pyridine core with a sulfur-containing side chain and a hydroxyl group, which may enhance solubility in polar solvents and enable participation in hydrogen bonding.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-pyridin-4-ylsulfanylpropan-1-ol |

InChI |

InChI=1S/C8H11NOS/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 |

InChI Key |

OUCSZKWRKZPPMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Pyridine derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of compounds with functional groups analogous to 4-(3-Hydroxypropylthio)pyridine:

Structural and Functional Group Analysis

Key Differences in Properties

Solubility and Reactivity: The 3-hydroxypropylthio group in this compound likely enhances water solubility compared to non-polar substituents like 3-phenylpropyl () or 4-nitrobenzyl (). The hydroxyl group enables hydrogen bonding, similar to the amino group in 4-(1-Aminoethyl)pyridine ().

The electron-donating hydroxypropylthio group in this compound may similarly lower the energy gap, enhancing charge-transfer interactions. In contrast, 4-(4-Nitrobenzyl)pyridine’s nitro group is electron-withdrawing, which could reduce electron density on the pyridine ring and alter absorption spectra .

The hydroxypropylthio group’s toxicity remains unstudied but may require precautions similar to thiol-containing compounds.

Preparation Methods

Photoinitiator Effects

Adding 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator (5 mol%) reduces reaction time to 2 hours while maintaining yield (83%). Excessive initiator (>10 mol%) promotes oligomerization, dropping yields to 55%.

Mitsunobu Reaction for Hydroxyl Group Retention

For substrates requiring hydroxyl protection, the Mitsunobu reaction couples 4-mercaptopyridine with 3-(tert-butyldimethylsilyloxy)-1-propanol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C over 24 hours achieves 72% yield. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) quantitatively restores the hydroxyl group.

Solid-Phase Synthesis for High-Purity Applications

Immobilizing 4-mercaptopyridine on Wang resin enables iterative coupling with 3-bromo-1-propanol. After swelling the resin in dichloromethane (DCM), adding triethylamine (10 equiv) and heating to 40°C for 48 hours yields 68% of resin-bound product. Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) provides 4-(3-Hydroxypropylthio)pyridine with >99% purity (HPLC).

Enzymatic Synthesis Using Sulfotransferases

Biocatalytic methods employ E. coli-expressed aryl sulfotransferase (AST) to transfer the thiol group from 3-mercapto-1-propanol to 4-hydroxypyridine. In phosphate buffer (pH 7.4) with adenosine 5′-phosphosulfate (APS) as a cofactor, this method achieves 58% yield at 37°C over 72 hours. While environmentally friendly, the requirement for anaerobic conditions limits industrial adoption .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-Hydroxypropylthio)pyridine?

Methodological Answer:

The synthesis of thioether-functionalized pyridines like this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Thiol-Alkylation : React 4-mercaptopyridine with 3-bromo-1-propanol under basic conditions (e.g., NaOH in dichloromethane) to introduce the hydroxypropyl group via SN2 substitution .

- Cross-Coupling : Use Suzuki-Miyaura coupling (as seen in for similar pyridine derivatives) with boronic acid derivatives, though this requires pre-functionalized starting materials .

Key Parameters : Optimize reaction time (6–12 hrs), temperature (60–80°C), and solvent polarity (DMF or THF) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: How can the molecular structure of this compound be characterized?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm and hydroxypropylthio protons at δ 1.8–3.5 ppm) .

- X-Ray Diffraction : Grow single crystals via solvent evaporation (e.g., ethanol/water mix) and analyze to resolve bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds involving the hydroxy group) .

Data Table :

| Parameter | Value |

|---|---|

| C–S Bond Length | ~1.81 Å |

| S–C–C–O Dihedral Angle | ~75° |

Advanced: How do supramolecular interactions influence the crystallographic packing of this compound?

Methodological Answer:

Intermolecular forces such as hydrogen bonding and π–π stacking dictate crystal packing:

- Hydrogen Bonds : The hydroxy group forms O–H⋯N interactions with pyridine rings of adjacent molecules (distance: ~2.7 Å, angle: ~160°) .

- π–π Stacking : Pyridine rings may stack with a centroid-to-centroid distance of 3.6–3.8 Å, creating lamellar networks .

Experimental Design : Compare XRD data with computational models (DFT or MD simulations) to validate interactions. Use Mercury software for crystal structure visualization .

Advanced: What are the oxidation pathways of the thioether group in this compound?

Methodological Answer:

The thioether group undergoes selective oxidation:

- Sulfoxide Formation : Treat with HO (30%) in acetic acid at 0–5°C for 2 hrs to yield 4-(3-Hydroxypropylsulfinyl)pyridine .

- Sulfone Formation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at room temperature for 24 hrs .

Analytical Validation : Monitor reaction progress via TLC and confirm products using HRMS and -NMR (sulfoxide: δ 2.9–3.1 ppm; sulfone: δ 3.3–3.5 ppm).

Advanced: How to resolve contradictions in reported spectroscopic data for thioether-pyridine derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects or impurities:

- Standardization : Use deuterated solvents (e.g., DMSO-d or CDCl) and internal standards (TMS) for NMR .

- Cross-Validation : Compare XRD-derived bond lengths with computational results (e.g., Gaussian09 B3LYP/6-31G* calculations) .

- Purity Checks : Employ HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (>99% purity required for publication) .

Advanced: How to design bioactivity assays for this compound?

Methodological Answer:

Leverage structural analogs (e.g., triazole-pyridine hybrids in ) for guidance:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Enzyme Inhibition : Screen for COX-2 or kinase inhibition via fluorescence-based assays (IC determination) .

Data Interpretation : Use dose-response curves and molecular docking (AutoDock Vina) to correlate activity with structural features (e.g., thioether flexibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.